molecular formula C21H22N2O6 B11023844 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11023844
M. Wt: 398.4 g/mol
InChI Key: SGGJBLQMXGIMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Preparation Methods

Synthetic Routes::

    Route 1: One synthetic route involves the condensation of 2,5-dimethoxyaniline with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one, followed by cyclization to form the pyrrolidine ring.

    Route 2: Another approach starts with 2,5-dimethoxybenzaldehyde, which reacts with an amine to form the benzodioxin ring. Subsequent steps lead to the final compound.

Industrial Production::
  • Industrial production typically employs efficient and scalable methods, favoring cost-effectiveness and yield.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on current research findings.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis by targeting enzymes such as MurA, which is crucial for bacterial survival.
  • Efficacy Against Resistant Strains : Preliminary tests show promising activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting potential for development into an antimicrobial agent.

Anticancer Properties

The compound has shown potential in cancer research:

  • Cytotoxicity Studies : In vitro studies indicate cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa).
  • Mechanism of Action : It appears to induce apoptosis through DNA damage mechanisms involving topoisomerase inhibition.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of structurally related compounds against S. aureus and E. coli. The results indicated IC50 values ranging from 9.8 to 12.2 µM for the most effective derivatives, demonstrating significant antibacterial properties.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cytotoxicity against HCT116 and HeLa cells, compounds similar to this compound exhibited dose-dependent inhibition with IC50 values indicating potent activity at low concentrations.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its fused benzodioxin and pyrrolidine rings make it distinct.

    Similar Compounds:

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H20N2O5
  • Molecular Weight: 344.36 g/mol

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N2O5
Molecular Weight344.36 g/mol

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities which may include:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of benzodioxin compounds have significant antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Effects : Some studies have shown that related compounds demonstrate antimicrobial activity against various bacterial strains.
  • Enzyme Inhibition : Compounds similar to this one have been studied for their ability to inhibit enzymes such as urease and acetylcholinesterase, which are relevant in treating conditions like infections and neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes within the cell, leading to altered physiological responses.
  • Modulation of Signaling Pathways : It is hypothesized that the compound could influence various signaling pathways involved in inflammation and cell survival.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of several benzodioxin derivatives using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in biological systems.

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed moderate antibacterial activity, especially against Staphylococcus aureus and Escherichia coli. The study concluded that further structural modifications might enhance its efficacy.

Study 3: Enzyme Inhibition Studies

Another research focused on the enzyme inhibition properties of related compounds. The findings revealed that certain derivatives effectively inhibited urease activity in vitro, indicating potential therapeutic applications in treating urinary tract infections.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22N2O6/c1-26-15-4-6-17(27-2)16(11-15)22-21(25)13-9-20(24)23(12-13)14-3-5-18-19(10-14)29-8-7-28-18/h3-6,10-11,13H,7-9,12H2,1-2H3,(H,22,25)

InChI Key

SGGJBLQMXGIMQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.